molecular formula C6H5ClN2O3 B8242481 Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate

Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B8242481
M. Wt: 188.57 g/mol
InChI Key: FJBCXLAFKXEWIE-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms. The compound has a molecular formula of C6H5ClN2O3 and a molecular weight of 188.57 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with suitable dicarbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the pyridazine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted pyridazine derivatives.

    Reduction: Formation of dihydropyridazine derivatives.

    Oxidation: Formation of pyridazine N-oxides.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity . The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 129109-18-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Molecular Formula: C13H8ClF3N2O3
Molecular Weight: 332.66 g/mol
Structural Features: The compound features a pyridazine core with a carboxylate group and a chloro substituent, which are critical for its biological activity.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antitumor Activity: Studies have indicated that derivatives of pyridazine compounds can induce apoptosis in cancer cell lines. In particular, this compound has shown promising results in inhibiting the proliferation of gastric adenocarcinoma cells (MKN-45) more effectively than standard chemotherapeutic agents like Paclitaxel .
  • Antibacterial Properties: Research highlights the potential of this compound against various bacterial strains, suggesting it may serve as a lead structure for developing new antibiotics .
  • Calcium Channel Blocking Activity: Similar to other dihydropyridine derivatives, this compound may act as an L-type calcium channel blocker, which is significant for cardiovascular therapies .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridazine derivatives. The synthetic routes often include:

  • Formation of the Pyridazine Ring: Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Chlorination: Introducing the chloro group through electrophilic substitution reactions.
  • Carboxylation: Adding a carboxylate moiety to enhance solubility and biological activity.

Antitumor Efficacy

A notable study demonstrated that this compound exhibited significant cytotoxic effects against MKN-45 cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Antibacterial Testing

In another investigation, this compound was tested against several Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively at low concentrations, indicating its potential as a new antibacterial agent .

Comparative Analysis of Biological Activities

Activity TypeCompoundEfficacy LevelReference
AntitumorMethyl 4-chloro...High
AntibacterialMethyl 4-chloro...Moderate
Calcium Channel BlockerDihydropyridine DerivativesSignificant

Properties

IUPAC Name

methyl 4-chloro-6-oxo-1H-pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-6(11)5-3(7)2-4(10)8-9-5/h2H,1H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBCXLAFKXEWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=O)C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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